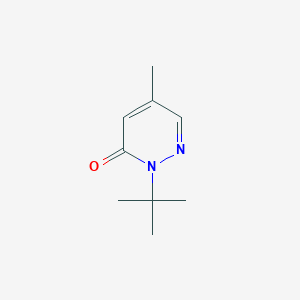![molecular formula C14H19ClO B13189844 [(3-Chloro-2-cyclopropyl-2-methylpropoxy)methyl]benzene](/img/structure/B13189844.png)
[(3-Chloro-2-cyclopropyl-2-methylpropoxy)methyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3-Chloro-2-cyclopropyl-2-methylpropoxy)methyl]benzene is an organic compound with the molecular formula C14H19ClO. It is characterized by the presence of a benzene ring substituted with a 3-chloro-2-cyclopropyl-2-methylpropoxy group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Chloro-2-cyclopropyl-2-methylpropoxy)methyl]benzene typically involves the reaction of benzyl chloride with 3-chloro-2-cyclopropyl-2-methylpropanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
[(3-Chloro-2-cyclopropyl-2-methylpropoxy)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of cyclopropylmethyl derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide, ammonia, or thiols under reflux conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of hydroxyl, amine, or thiol derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclopropylmethyl derivatives.
Aplicaciones Científicas De Investigación
[(3-Chloro-2-cyclopropyl-2-methylpropoxy)methyl]benzene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Studying the effects of cyclopropyl-containing compounds on biological systems.
Medicine: Potential use in the development of pharmaceuticals due to its unique structural properties.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(3-Chloro-2-cyclopropyl-2-methylpropoxy)methyl]benzene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylbenzene: Similar structure but lacks the chloro and methylpropoxy groups.
3-Chloro-2-methylpropoxybenzene: Similar but without the cyclopropyl group.
2-Cyclopropyl-2-methylpropoxybenzene: Similar but without the chloro group.
Uniqueness
[(3-Chloro-2-cyclopropyl-2-methylpropoxy)methyl]benzene is unique due to the combination of the cyclopropyl, chloro, and methylpropoxy groups attached to the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Propiedades
Fórmula molecular |
C14H19ClO |
|---|---|
Peso molecular |
238.75 g/mol |
Nombre IUPAC |
(3-chloro-2-cyclopropyl-2-methylpropoxy)methylbenzene |
InChI |
InChI=1S/C14H19ClO/c1-14(10-15,13-7-8-13)11-16-9-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |
Clave InChI |
JHLDOHAQISJQAQ-UHFFFAOYSA-N |
SMILES canónico |
CC(COCC1=CC=CC=C1)(CCl)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,4S)-3-[(2-Methoxyethyl)amino]piperidin-4-ol](/img/structure/B13189765.png)
![Benzyl 3-(chloromethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13189767.png)
![Methyl 5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13189771.png)


![4-{[(2S,4S)-4-methoxypyrrolidin-2-yl]methyl}morpholine](/img/structure/B13189777.png)
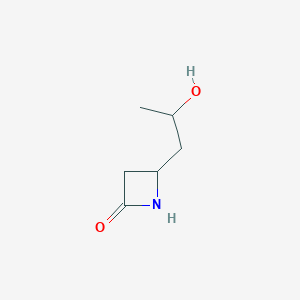
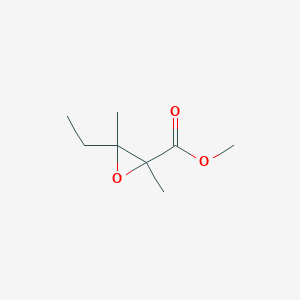
![(2R,4R)-2-(Iodomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane](/img/structure/B13189802.png)
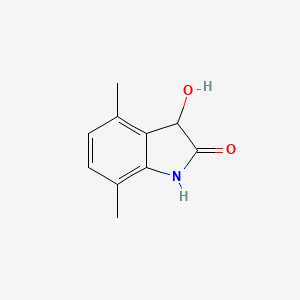
![2-[(2-Methoxyethyl)amino]-5-(pyridin-4-yl)benzonitrile](/img/structure/B13189822.png)
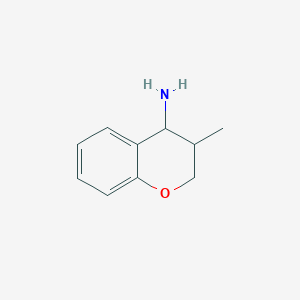
![1-{[(Pyrrolidin-3-yl)methyl]imino}-1lambda6-thiolan-1-one](/img/structure/B13189831.png)
